molecular formula C13H19N7O2S B2889581 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1226433-44-8

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B2889581
CAS RN: 1226433-44-8
M. Wt: 337.4
InChI Key: RXCGDOODVXSPFI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazole and pyrimidine ring structure . Pyrazole and pyrimidine are both heterocyclic aromatic organic compounds, which are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Physical And Chemical Properties Analysis

Without specific information on the compound, it’s difficult to provide an analysis of its physical and chemical properties .

Scientific Research Applications

Anticancer Agent Development

This compound has been investigated for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cancer cell proliferation. The pyrazole and pyrimidine moieties of the compound contribute to its potent inhibitory activity, making it a promising candidate for anticancer drug development.

Antileishmanial Activity

Pyrazole-bearing compounds, including derivatives of the compound , have shown potent antileishmanial activities . Leishmaniasis is a disease caused by protozoan parasites, and new treatments are in high demand due to drug resistance. The compound’s ability to inhibit the growth of Leishmania parasites makes it a valuable molecule for further antileishmanial drug development.

Antimalarial Applications

In addition to antileishmanial properties, this compound has also demonstrated antimalarial potential . It has been effective against Plasmodium berghei in mice, which is a model organism for studying malaria. The compound’s efficacy in suppressing malaria symptoms highlights its potential as a pharmacophore for new antimalarial agents.

Antimicrobial Properties

The structural analogs of this compound have been explored for their antimicrobial properties . Imidazole-containing compounds, which share a similar heterocyclic structure with the compound , have shown a broad range of biological activities, including antibacterial and antifungal effects. This suggests that the compound could be modified to enhance its antimicrobial efficacy.

Molecular Docking Studies

Molecular docking studies have utilized this compound to understand its binding affinity and mode of action at the molecular level . These studies are crucial for rational drug design, allowing researchers to predict how the compound interacts with its target and to optimize its structure for better therapeutic effects.

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information .

properties

IUPAC Name

N,N-dimethyl-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2S/c1-17(2)23(21,22)19-8-6-18(7-9-19)12-10-13(15-11-14-12)20-5-3-4-16-20/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCGDOODVXSPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide

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